Comparison of UT‑B Inhibitory Potency of 8n Versus the Parent Thienoquinoline PU48
In the primary SAR study, the thienopyridine lead 8n showed a significant improvement in UT‑B inhibition relative to the thienoquinoline starting point PU48 [1]. Although the precise IC50 values for 8n and PU48 are not disclosed in the public abstract, the authors state that “most of the thienopyridines showed significant inhibition activity on UT‑B in vitro” and that 8n was selected as the preclinical candidate on the basis of its superior in vitro and in vivo profile [1]. The full paper (paywalled) contains head‑to‑head IC50 data; procurement decisions should request these values from the vendor or access the full text.
| Evidence Dimension | UT‑B inhibitory activity (in vitro) |
|---|---|
| Target Compound Data | 8n: “potent activities both in vitro and in vivo” (qualitative descriptor) [1] |
| Comparator Or Baseline | PU48 (thienoquinoline lead): poor solubility and low bioavailability; UT‑B inhibition data available in full paper [1] |
| Quantified Difference | Not publicly available; full paper required for exact fold‑improvement |
| Conditions | In vitro UT‑B inhibition assay; details in Zhao et al. (2019) [1] |
Why This Matters
The shift from a thienoquinoline to a thienopyridine core was essential to overcome the developability liabilities of the earlier lead, and 8n is the best‑characterised representative of this improved chemotype.
- [1] Zhao Y, Li M, Li B, Zhang S, Su A, Xing Y, Ge Z, Li R, Yang B. Discovery and optimization of thienopyridine derivatives as novel urea transporter inhibitors. Eur J Med Chem. 2019;172:131-142. View Source
